A Technical Guide to 2,4-Dichloro-5-fluoroaniline (CAS No. 348-64-1): A Key Intermediate in Modern Drug Discovery
A Technical Guide to 2,4-Dichloro-5-fluoroaniline (CAS No. 348-64-1): A Key Intermediate in Modern Drug Discovery
Abstract
This technical guide provides an in-depth analysis of 2,4-Dichloro-5-fluoroaniline, a halogenated aromatic amine with the Chemical Abstracts Service (CAS) registration number 348-64-1 .[1][2][3][4][5][6] As a key building block in synthetic organic chemistry, this compound has garnered significant attention from researchers and drug development professionals. Its unique substitution pattern, featuring two chlorine atoms and a fluorine atom, imparts specific physicochemical properties that are highly desirable in the design of novel therapeutic agents. This document will elucidate its chemical properties, present a validated synthetic methodology, explore its critical applications in medicinal chemistry, and provide comprehensive safety and handling protocols to ensure its effective and safe utilization in a laboratory setting.
Introduction: The Strategic Importance of Halogenated Anilines
Aniline and its derivatives are foundational scaffolds in the synthesis of a vast array of pharmaceuticals and fine chemicals. The strategic incorporation of halogen atoms, particularly fluorine and chlorine, onto the aniline ring is a cornerstone of modern medicinal chemistry. Fluorine, with its small size and high electronegativity, can profoundly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[7][8] Chlorine atoms serve as versatile synthetic handles and can enhance binding interactions through halogen bonding.
2,4-Dichloro-5-fluoroaniline emerges as a particularly valuable intermediate due to this trifecta of halogen substituents. Its structure provides a reactive amine group for further elaboration while the halogen pattern offers a unique electronic and steric profile. This guide serves as a comprehensive resource for scientists leveraging this powerful building block in their research and development endeavors.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is paramount for its successful application in synthesis. The key properties of 2,4-Dichloro-5-fluoroaniline are summarized below, compiled from leading chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 348-64-1 | [1][2][3][4] |
| Molecular Formula | C₆H₄Cl₂FN | [1][2][4][5] |
| Molecular Weight | 180.01 g/mol | [2][5] |
| Appearance | Beige to crystalline solid | [9] |
| Melting Point | 62-65 °C | [4] |
| Boiling Point | 250.4 ± 35.0 °C at 760 mmHg | [4] |
| Density | 1.5 ± 0.1 g/cm³ | [4] |
| Flash Point | 105.3 ± 25.9 °C | [4] |
| LogP | 3.25 | [4] |
| Purity | Typically ≥98% | [1] |
Spectroscopic data such as NMR, HPLC, and LC-MS are critical for structure verification and purity assessment and are typically provided by the supplier upon request.[2]
Synthesis Methodology: A Validated Protocol
The most common and efficient industrial synthesis of substituted anilines involves the catalytic hydrogenation of the corresponding nitroaromatic precursor. This method is favored for its high yield, clean conversion, and scalability. The reduction of the nitro group is highly selective, leaving the aryl halides intact under controlled conditions.
Causality Behind Experimental Choices
-
Precursor: The logical starting material is 2,4-dichloro-1-fluoro-5-nitrobenzene. This precursor contains the desired substitution pattern, requiring only the reduction of the nitro group.
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Catalyst: Palladium on activated carbon (Pd/C) is the catalyst of choice. Palladium is exceptionally efficient at catalyzing the hydrogenation of nitro groups. The carbon support provides a high surface area for the reaction, maximizing catalytic activity and allowing for easy filtration and removal post-reaction.[10]
-
Solvent: A protic solvent like ethanol or methanol is ideal. It readily dissolves the starting material and is an excellent solvent for hydrogen gas, facilitating the reaction at the catalyst's surface.
-
Hydrogen Source: Pressurized hydrogen gas (H₂) is the reducing agent. The reaction is typically conducted in a specialized high-pressure vessel (autoclave) to ensure sufficient hydrogen concentration for a practical reaction rate.
Diagram of Synthetic Pathway
Caption: Catalytic hydrogenation of 2,4-dichloro-1-fluoro-5-nitrobenzene.
Step-by-Step Experimental Protocol
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Vessel Preparation: Charge a high-pressure hydrogenation vessel (autoclave) with 2,4-dichloro-1-fluoro-5-nitrobenzene (1.0 eq) and a suitable solvent such as ethanol (5-10 volumes).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 5% Palladium on Carbon (Pd/C) catalyst. The catalyst loading typically ranges from 1-5% by mass relative to the starting material.[11]
-
Sealing and Purging: Seal the autoclave securely. Purge the vessel multiple times with nitrogen to remove all oxygen, followed by several purges with hydrogen gas.
-
Reaction Execution: Pressurize the vessel with hydrogen gas to the target pressure (e.g., 1.0-4.0 MPa) and begin heating to the reaction temperature (e.g., 60-120°C) with vigorous stirring.[11]
-
Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure or by taking aliquots for analysis (e.g., TLC or LC-MS). The reaction is typically complete within 2-5 hours.[11]
-
Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.
-
Purification: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Rinse the pad with additional solvent. Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography if necessary.
Applications in Drug Discovery and Development
2,4-Dichloro-5-fluoroaniline is not an active pharmaceutical ingredient (API) itself but rather a crucial starting material or intermediate.[1] Its value lies in the ability of its amine functional group to undergo a wide range of chemical transformations to build more complex molecular architectures.
Role as a Synthetic Building Block
The primary amine group (-NH₂) is a potent nucleophile and can be readily transformed via:
-
Amide Bond Formation: Reaction with carboxylic acids or acyl chlorides to form amides, a ubiquitous linkage in drug molecules.
-
Sulfonamide Formation: Reaction with sulfonyl chlorides.
-
N-Alkylation/Arylation: Formation of secondary or tertiary amines.
-
Diazotization: Conversion to a diazonium salt, which can then be substituted via Sandmeyer-type reactions to introduce a variety of other functional groups.
The presence of fluorine and chlorine on the ring is known to be beneficial in drug candidates, contributing to improved potency and pharmacokinetic profiles.[7][12] For instance, halogenated aromatic moieties are found in numerous approved drugs, including kinase inhibitors for oncology and agents targeting the central nervous system.[13]
Logical Workflow in a Synthetic Campaign
The following diagram illustrates a typical workflow where 2,4-Dichloro-5-fluoroaniline serves as a foundational piece in the construction of a potential bioactive molecule.
Caption: Synthetic workflow using 2,4-Dichloro-5-fluoroaniline as a core scaffold.
Safety, Handling, and Storage
As with all chemical reagents, proper safety protocols must be strictly followed when handling 2,4-Dichloro-5-fluoroaniline. The primary hazards are related to its toxicity and irritation potential.
GHS Hazard Information
| Pictogram(s) | Signal Word | Hazard Statement(s) |
| Warning | H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.[2] H315: Causes skin irritation.[2] H319: Causes serious eye irritation.[2] |
Recommended Handling Protocol
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles or a face shield.[14][15]
-
Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[15]
-
Spill Management: For small spills, dampen the solid material with an appropriate solvent (e.g., 60-70% ethanol) to prevent dust formation and carefully transfer it to a sealed container for disposal.[16] Isolate the spill area.[16]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[15]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes and seek medical attention.[15]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical help.[15]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[15]
-
Storage
Store 2,4-Dichloro-5-fluoroaniline in a tightly sealed container in a cool, dry, and dark place.[1] It should be stored away from incompatible materials such as strong acids and oxidizing agents.[16] Storage at 2-8°C is often recommended.[2]
Conclusion
2,4-Dichloro-5-fluoroaniline (CAS No. 348-64-1) is a strategically important chemical intermediate with significant applications in pharmaceutical research and development. Its well-defined physicochemical properties, accessible synthesis via catalytic hydrogenation, and versatile reactivity make it an invaluable tool for medicinal chemists. By adhering to the rigorous synthesis, handling, and safety protocols outlined in this guide, researchers can effectively and safely harness the potential of this compound to drive innovation in the discovery of next-generation therapeutics.
References
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